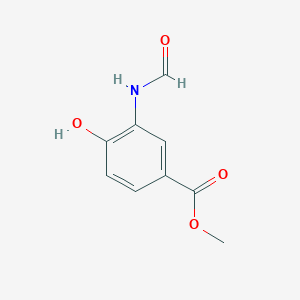

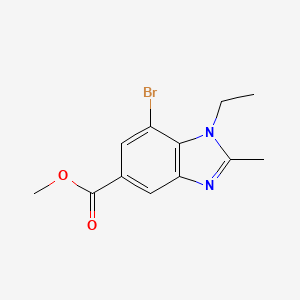

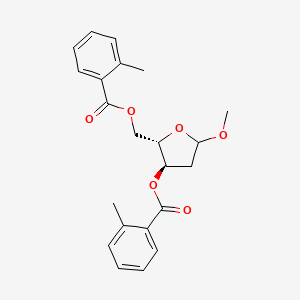

1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Overview

Description

The compound “1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 4-position and a 2,6-difluorophenyl group at the 1-position .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2,6-Difluorophenylboronic acid” have been used in Suzuki–Miyaura coupling reactions .Scientific Research Applications

Chemical Reactions and Derivatives

Reactions with Hydroxylamines and Carbazates : 1H-pyrazole-3-carboxylic acid, a related compound, reacts with hydroxylamine and carbazate derivatives to form novel N-substituted-4-benzoyl-1,5-dipenyl-1H-pyrazole-3-carboxamides, carboxylates, and carbohydrazides in yields of 65%-90% (Korkusuz & Yıldırım, 2010).

Synthesis of Derivatives : Another study synthesized 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid from propargyl alcohol through several steps including oxidation, esterification, and methylation (Li-fen, 2013).

Formation of Ester or Amide Derivatives : The conversion of 1H-pyrazole-3-carboxylic acid into corresponding ester or amide derivatives from reactions with alcohols or N-nucleophiles has been documented (Akçamur et al., 1997).

Experimental and Theoretical Studies

Experimental and Theoretical Analysis : A study conducted both experimental and theoretical investigations on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine, leading to the formation of different products (Yıldırım et al., 2005).

Quantum-Chemical Calculations : Another research involved quantum-chemical calculations on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the reaction mechanisms and compound structures (Yıldırım et al., 2005).

Coordination Chemistry

- Synthesis of Coordination Complexes : A study synthesized novel pyrazole-dicarboxylate acid derivatives and used them to create mononuclear CuII/CoII coordination complexes, revealing the potential of these compounds in coordination chemistry (Radi et al., 2015).

Antifungal Activity

- Antifungal Activity Analysis : A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, with some showing moderate to excellent activities against phytopathogenic fungi (Du et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

These could include pathways related to inflammation, cell growth and proliferation, and cellular response to stress .

Pharmacokinetics

A compound with a similar structure, rufinamide, is known to be rapidly absorbed with a bioavailability of at least 85% . It is extensively metabolized in the liver, primarily by hydrolysis . Approximately 2% of an administered dose is excreted as unchanged Rufinamide in urine . The plasma elimination half-life values for Rufinamide in adults are 6–10 hours .

Result of Action

Based on the biological activities of similar compounds, it’s likely that it has effects on cell growth and proliferation, inflammation, and cellular response to stress .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-4-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-5-15(14-9(6)11(16)17)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFINTHADPSYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)

![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)

![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)